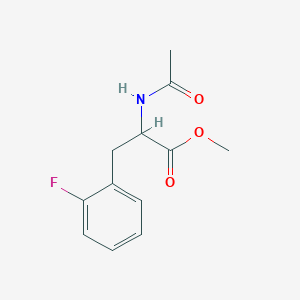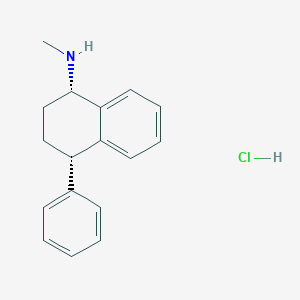
Methyl 2-acetamido-3-(2-fluorophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-acetamido-3-(2-fluorophenyl)propanoate (MAFP) is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is widely used in scientific research due to its ability to inhibit the activity of various enzymes, such as cyclooxygenases (COXs), lipases, and proteases.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for Methyl 2-acetamido-3-(2-fluorophenyl)propanoate involves the reaction of 2-fluoroacetophenone with methyl acetoacetate followed by the addition of ammonia and acetic anhydride to form the final product.
Starting Materials
2-fluoroacetophenone, methyl acetoacetate, ammonia, acetic anhydride
Reaction
Step 1: 2-fluoroacetophenone is reacted with methyl acetoacetate in the presence of sodium ethoxide as a base to form methyl 2-acetyl-3-(2-fluorophenyl)propanoate., Step 2: The product from step 1 is then treated with ammonia in ethanol to form methyl 2-acetamido-3-(2-fluorophenyl)propanoate., Step 3: Finally, acetic anhydride is added to the reaction mixture to form the desired product, Methyl 2-acetamido-3-(2-fluorophenyl)propanoate.
Mechanism Of Action
Methyl 2-acetamido-3-(2-fluorophenyl)propanoate inhibits the activity of COXs by irreversibly acetylating a serine residue in the active site of the enzyme. This prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. Methyl 2-acetamido-3-(2-fluorophenyl)propanoate also inhibits the activity of lipases and proteases by covalently modifying the active site of these enzymes.
Biochemical And Physiological Effects
Methyl 2-acetamido-3-(2-fluorophenyl)propanoate has been shown to have anti-inflammatory, analgesic, and anti-tumor effects in various animal models. It has also been shown to inhibit platelet aggregation and induce apoptosis in cancer cells. However, Methyl 2-acetamido-3-(2-fluorophenyl)propanoate has been reported to have cytotoxic effects on certain cell types, such as neuronal cells.
Advantages And Limitations For Lab Experiments
Methyl 2-acetamido-3-(2-fluorophenyl)propanoate is a useful tool compound for studying the role of COXs, lipases, and proteases in various biological processes. It has a high degree of selectivity and irreversibility, which makes it a valuable tool for studying enzyme function. However, Methyl 2-acetamido-3-(2-fluorophenyl)propanoate's irreversible inhibition can make it difficult to study the recovery of enzyme activity after inhibition. Additionally, Methyl 2-acetamido-3-(2-fluorophenyl)propanoate's cytotoxic effects on certain cell types can limit its use in certain experiments.
Future Directions
There are several future directions for the use of Methyl 2-acetamido-3-(2-fluorophenyl)propanoate in scientific research. One direction is the development of more selective and reversible inhibitors of COXs, lipases, and proteases. Another direction is the use of Methyl 2-acetamido-3-(2-fluorophenyl)propanoate in combination with other drugs to enhance its therapeutic efficacy and reduce its cytotoxicity. Finally, the use of Methyl 2-acetamido-3-(2-fluorophenyl)propanoate in the development of new anti-inflammatory, analgesic, and anti-tumor drugs is another potential future direction.
Scientific Research Applications
Methyl 2-acetamido-3-(2-fluorophenyl)propanoate is widely used in scientific research due to its ability to inhibit the activity of various enzymes. It is commonly used as a tool compound to study the role of COXs in various biological processes, such as inflammation, pain, and cancer. Methyl 2-acetamido-3-(2-fluorophenyl)propanoate has also been used to study the role of lipases and proteases in lipid metabolism and protein degradation, respectively.
properties
IUPAC Name |
methyl 2-acetamido-3-(2-fluorophenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c1-8(15)14-11(12(16)17-2)7-9-5-3-4-6-10(9)13/h3-6,11H,7H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVOFUZCFMSWGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1F)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-acetamido-3-(2-fluorophenyl)propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-Dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B121417.png)
![N'-(7-chloroquinolin-4-yl)-N-[2-[(7-chloroquinolin-4-yl)amino]ethyl]ethane-1,2-diamine](/img/structure/B121425.png)



![(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane](/img/structure/B121435.png)



![2-(Pentan-2-yl)-1H-benzo[d]imidazole](/img/structure/B121442.png)


